(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride chemical structure
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride chemical structure
An In-Depth Technical Guide to (R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride
Introduction
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is a chiral aromatic amine of significant interest to the pharmaceutical and fine chemical industries. As a derivative of aniline, it possesses a unique combination of structural features: a chiral primary amine on an ethyl substituent and a tertiary N,N-dimethylamino group on the phenyl ring.[1][2] This dual functionality makes it a valuable and versatile chiral building block. The N,N-dimethylamino group acts as a strong electron-donating moiety, activating the aromatic ring, while the (R)-configured primary amine provides a key nucleophilic center for stereoselective chemical transformations.[1]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, provides an illustrative synthetic pathway based on chiral resolution, outlines rigorous analytical methods for quality control, and discusses its applications in modern organic synthesis.
Chemical Identity and Properties
The fundamental identity and physicochemical characteristics of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride are crucial for its proper handling, storage, and application in synthesis.
Chemical Structure
The molecule features a central benzene ring substituted at the 1 and 4 positions. The C1 position holds an N,N-dimethylamino group, and the C4 position is substituted with a (1R)-1-aminoethyl group. The dihydrochloride salt form means that both the primary and tertiary amino groups are protonated.
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IUPAC Name: (1R)-1-[4-(Dimethylamino)phenyl]ethan-1-amine dihydrochloride
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Chiral Center: The stereochemistry is designated as (R) at the carbon atom of the ethyl group that is bonded to the primary amine and the phenyl ring.
Physicochemical Data
The following table summarizes key quantitative data for the compound.
| Property | Value | Source(s) |
| CAS Number | 1986297-80-6 | [3] |
| Molecular Formula | C₁₀H₁₈Cl₂N₂ | [4] |
| Molecular Weight | 237.17 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Solubility | Soluble in water (predicted due to salt form) | [5] |
| Storage Conditions | Inert atmosphere, room temperature | [4] |
| SMILES Code | CN(C)C1=CC=C(C)C=C1.[H]Cl.[H]Cl | [4] |
Synthesis and Purification
Obtaining enantiomerically pure chiral amines is a critical task in pharmaceutical synthesis. While various asymmetric synthesis methods exist, a robust and scalable approach for compounds like this often involves the synthesis of a racemic mixture followed by chiral resolution.[6][7]
Synthetic Strategy: Chiral Resolution
Chiral resolution is a widely practiced technique for separating a racemic mixture into its constituent enantiomers.[6] The core principle involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[6] Following separation, the resolving agent is removed to yield the desired pure enantiomer.
A common class of resolving agents for amines are chiral acids, such as derivatives of tartaric acid.[8]
Caption: Conceptual workflow for chiral resolution of a racemic amine.
Exemplary Synthetic Protocol (Chiral Resolution)
This protocol is illustrative and based on established principles for resolving chiral amines.[6][8]
Step 1: Synthesis of Racemic 4-(1-Aminoethyl)-N,N-dimethylaniline The racemic amine is first prepared, typically via reductive amination of 4-acetyl-N,N-dimethylaniline.
Step 2: Formation of Diastereomeric Salts
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Dissolve one molar equivalent of racemic 4-(1-aminoethyl)-N,N-dimethylaniline in a suitable polar protic solvent, such as methanol or ethanol.
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In a separate vessel, dissolve one molar equivalent of a chiral resolving agent, for example, L-(−)-O,O'-Dibenzoyl-tartaric acid, in the same solvent.
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Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salts will begin to form.
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Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The key to this step is that one diastereomeric salt (e.g., the salt of the (R)-amine with the L-acid) will be significantly less soluble than the other and will preferentially crystallize out of solution.
Step 3: Isolation and Purification of the Diastereomeric Salt
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Collect the precipitated crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent to remove any soluble impurities and the other diastereomer.
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The optical purity of the salt can be checked at this stage and, if necessary, enhanced by recrystallization.
Step 4: Liberation of the Free Amine and Salt Formation
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Suspend the purified diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
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Add an aqueous base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This neutralizes the chiral acid and liberates the free (R)-amine into the organic layer.
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Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).
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To form the final dihydrochloride salt, bubble dry hydrogen chloride gas through the organic solution or add a solution of HCl in a solvent like isopropanol.
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Collect the resulting precipitate, (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, by filtration and dry under vacuum.
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the chemical structure, identity, purity, and, most critically, the enantiomeric purity of the final product.
Spectroscopic Methods
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¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the molecular structure. Expected signals would include:
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A singlet for the six protons of the N(CH₃)₂ group.
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A doublet for the three protons of the -CH(NH₂)CH ₃ group.
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A quartet for the single proton of the -CH (NH₂)CH₃ group.
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Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
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¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number and type of carbon atoms in the molecule.
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Mass Spectrometry (MS): MS is used to confirm the molecular weight of the free base. A high-resolution mass spectrum (HRMS) provides the exact mass, which confirms the elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H bonds of the primary and protonated amines, C-N bonds, and aromatic C-H and C=C bonds.
Chiral Purity Analysis
Confirming the enantiomeric excess (e.e.) is the most critical quality control step. Standard NMR in an achiral solvent cannot distinguish between enantiomers.[9] Specialized techniques are required.
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NMR with Chiral Shift Reagents: This is a powerful method for determining enantiomeric purity.[9][10]
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Principle: A chiral lanthanide shift reagent (LSR), such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], is added to the NMR sample of the free amine. The LSR forms diastereomeric complexes with the (R) and (S) enantiomers.[9]
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Outcome: In the presence of the LSR, the two enantiomers become chemically non-equivalent, and their corresponding peaks in the NMR spectrum will be resolved into two separate signals. For example, the quartet of the benzylic proton might appear as two distinct quartets. The enantiomeric excess can be calculated by integrating the areas of these separated peaks.
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Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining e.e. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times (different retention times), allowing for their separation and quantification.
Caption: A typical quality control workflow for a chiral amine.
Applications in Research and Development
The value of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride lies in its utility as a chiral building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.[2]
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Asymmetric Synthesis: The molecule serves as a source of (R)-stereochemistry. The primary amine can be used as a nucleophile to form amides, sulfonamides, or secondary amines, transferring its chirality into a larger target molecule. This is a foundational strategy in the asymmetric total synthesis of natural products and active pharmaceutical ingredients (APIs).[11]
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Chiral Ligands: The free amine can be derivatized to create chiral ligands for asymmetric catalysis.[2] The presence of two different nitrogen atoms (a primary amine and a tertiary aniline) allows for the synthesis of bidentate ligands that can coordinate to metal centers. Such chiral metal complexes are used to catalyze a wide array of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions, with high efficiency and stereocontrol.[12][13][14]
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Medicinal Chemistry Scaffolds: The N,N-dimethylaniline moiety is a common scaffold in medicinal chemistry. Its electron-rich nature influences pharmacokinetic properties, and the overall structure can serve as a template for developing new therapeutic agents.[1]
Handling, Storage, and Safety
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Handling: As with all fine chemicals, (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
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Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[4] It should be kept in a cool, dry place.
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Safety: The dihydrochloride salt is acidic. It is expected to be an irritant to the skin, eyes, and respiratory system. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete toxicological and safety information.
Conclusion
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is a specialized chemical intermediate whose value is derived directly from its defined absolute stereochemistry. Its synthesis via chiral resolution represents a practical and scalable method for obtaining high enantiomeric purity. Rigorous analytical techniques, particularly chiral HPLC and NMR spectroscopy with chiral shift reagents, are essential for its quality control. For professionals in drug discovery and process development, this compound serves as a critical building block, enabling the stereocontrolled synthesis of complex chiral molecules and the development of novel asymmetric catalysts.
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